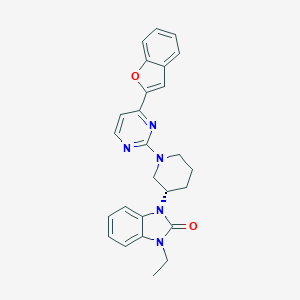

TC-F 2

概要

説明

TC-F 2: は、脂肪酸アミドヒドロラーゼ(FAAH)の強力な可逆的阻害剤です。この酵素は、体内のシグナル伝達分子である脂肪酸アミドの分解に関与しています。 FAAHを阻害することで、this compoundはこれらのシグナル伝達分子のレベルを高め、さまざまな生理学的効果をもたらす可能性があります .

準備方法

合成経路と反応条件: : TC-F 2の合成には、中間体の調製から始まる複数のステップが含まれます反応条件は通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を含みます .

工業的生産方法: : this compoundの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率を最大化し、廃棄物を最小限に抑えるための反応条件の最適化が含まれます。 連続フローリアクターや自動合成などの高度な技術を使用して、効率とスケーラビリティを高めることができます .

化学反応の分析

反応の種類: : TC-F 2は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、その特性を強化するために不可欠です .

一般的な試薬と条件: : this compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 反応条件は、多くの場合、目的の結果を得るために、特定の温度、pHレベル、溶媒を含みます .

主な生成物: : これらの反応から生成される主な生成物には、this compoundの改変バージョンが含まれ、効力と選択性が向上しています。 これらの生成物は、多くの場合、生物学的活性と潜在的な治療用途について試験されます .

科学研究の応用

化学: : 化学において、this compoundは、FAAHの阻害とその脂肪酸アミドシグナル伝達経路への影響を研究するためのツール化合物として使用されます。 これは、研究者がさまざまな生理学的プロセスにおけるFAAHの役割を理解するのに役立ちます .

生物学: : 生物学的研究において、this compoundは、脂肪酸アミドレベルの上昇が細胞機能に与える影響を調査するために使用されます。 これは、痛み、炎症、神経変性疾患の研究に特に役立ちます .

医学: : 医学において、this compoundは、慢性疼痛、不安、神経変性疾患などの状態の治療における潜在的な治療用途があります。 FAAHを阻害することで、これらの状態に関与するシグナル伝達分子のレベルを調節することができます .

業界: : 製薬業界では、this compoundは、創薬および開発に使用されます。 これは、効力と安全性プロファイルが向上した新しいFAAH阻害剤の開発のためのリード化合物として役立ちます .

科学的研究の応用

Chemistry: : In chemistry, TC-F 2 is used as a tool compound to study the inhibition of FAAH and its effects on fatty acid amide signaling pathways. It helps researchers understand the role of FAAH in various physiological processes .

Biology: : In biological research, this compound is used to investigate the effects of increased fatty acid amide levels on cellular functions. It is particularly useful in studying pain, inflammation, and neurodegenerative diseases .

Medicine: : In medicine, this compound has potential therapeutic applications in treating conditions such as chronic pain, anxiety, and neurodegenerative disorders. By inhibiting FAAH, it can modulate the levels of signaling molecules involved in these conditions .

Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development. It serves as a lead compound for developing new FAAH inhibitors with improved efficacy and safety profiles .

作用機序

メカニズム: : TC-F 2は、FAAHの活性部位に結合することでその効果を発揮し、酵素活性を阻害します。 この阻害は、脂肪酸アミドの分解を防ぎ、これらのシグナル伝達分子のレベルの上昇につながります .

分子標的と経路: : this compoundの主要な分子標的はFAAHです。FAAHを阻害することで、this compoundは、エンドカンナビノイド系などの脂肪酸アミドを含むさまざまなシグナル伝達経路に影響を与えます。 このモジュレーションは、痛みの知覚、炎症、その他の生理学的プロセスに影響を与える可能性があります .

類似化合物の比較

類似化合物: : this compoundに類似した化合物には、URB597、PF-04457845、およびJNJ-42165279などの他のFAAH阻害剤が含まれます。 これらの化合物もFAAHを阻害しますが、効力、選択性、薬物動態特性が異なる場合があります .

独自性: : this compoundは、FAAHの可逆的阻害と、他のカンナビノイド関連標的に対する選択性のために独特です。 この選択性は、オフターゲット効果の可能性を減らし、治療の可能性を高めます .

類似化合物との比較

Similar Compounds: : Similar compounds to TC-F 2 include other FAAH inhibitors such as URB597, PF-04457845, and JNJ-42165279. These compounds also inhibit FAAH but may differ in their potency, selectivity, and pharmacokinetic properties .

Uniqueness: : this compound is unique due to its reversible inhibition of FAAH and its selectivity over other cannabinoid-related targets. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

特性

IUPAC Name |

1-[(3S)-1-[4-(1-benzofuran-2-yl)pyrimidin-2-yl]piperidin-3-yl]-3-ethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O2/c1-2-30-21-10-4-5-11-22(21)31(26(30)32)19-9-7-15-29(17-19)25-27-14-13-20(28-25)24-16-18-8-3-6-12-23(18)33-24/h3-6,8,10-14,16,19H,2,7,9,15,17H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTBLPPTZRPJCA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C1=O)C3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2N(C1=O)[C@H]3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

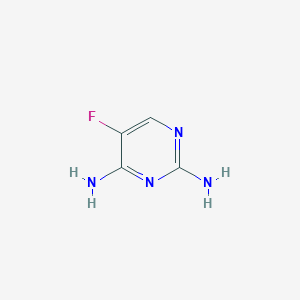

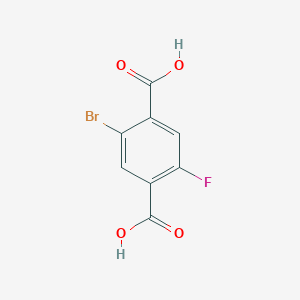

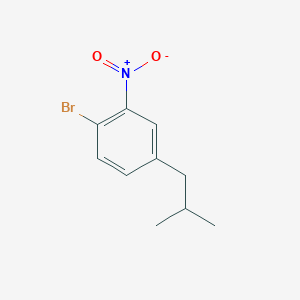

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

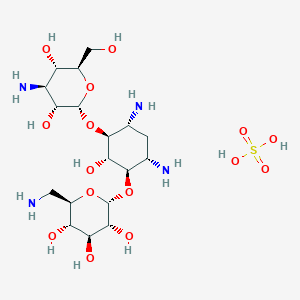

Q1: What makes [99mTc]Tc-F2-IMT a promising candidate for targeted drug delivery compared to traditional formulations?

A1: The research highlights the potential of [99mTc]Tc-F2-IMT as a targeted delivery system for imatinib mesylate, offering advantages over conventional formulations. The study demonstrates that [99mTc]Tc-F2-IMT exhibits a higher binding affinity to CRL-1739 gastric adenocarcinoma cells compared to [99mTc]NaTcO4. [] This suggests that incorporating imatinib mesylate into this specific NLCS formulation could enhance its accumulation in target tissues, potentially improving therapeutic efficacy while minimizing off-target effects.

Q2: How does the stability of [99mTc]Tc-F2-IMT compare to other formulations investigated in the study, and what implications does this have for its potential applications?

A2: Stability is crucial for the efficacy of any drug delivery system. The research demonstrated that [99mTc]Tc-F2-IMT, along with [99mTc]Tc-F1-IMT, displayed superior stability in both cell medium and saline compared to [99mTc]Tc-F3-IMT. [] This enhanced stability suggests that [99mTc]Tc-F2-IMT could potentially be administered through various routes and might have a longer shelf life, broadening its potential clinical applications.

Q3: The study utilizes radiolabeling with Technetium-99m. What advantages does this technique offer in evaluating the targeting efficiency of [99mTc]Tc-F2-IMT?

A3: Radiolabeling with Technetium-99m is a powerful technique in drug delivery research. This radioisotope allows researchers to track the distribution and accumulation of the [99mTc]Tc-F2-IMT formulation in vitro and potentially in vivo. [] By utilizing imaging techniques such as SPECT (Single Photon Emission Computed Tomography), researchers can visualize the biodistribution of [99mTc]Tc-F2-IMT, providing valuable insights into its targeting efficiency and pharmacokinetic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]dec-6-ene](/img/structure/B89994.png)

![Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate](/img/structure/B90075.png)

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)